Cas no 36926-84-8 (2-Amino-3-phenylquinoline)

2-Amino-3-phenylquinoline is a versatile organic compound with significant applications in pharmaceuticals and material science. Its key advantages include a unique aromatic structure that enhances its solubility and stability, making it suitable for various synthetic routes. The presence of the amino group facilitates chemical modifications, broadening its potential uses. Its distinct electronic properties make it a valuable building block for the development of novel compounds with diverse biological activities.
2-Amino-3-phenylquinoline structure
2-Amino-3-phenylquinoline structure
Product Name:2-Amino-3-phenylquinoline
CAS No:36926-84-8
MF:C15H12N2
MW:220.269183158875
MDL:MFCD00272522
CID:854010
PubChem ID:329773394
Update Time:2025-07-15

2-Amino-3-phenylquinoline Chemical and Physical Properties

Names and Identifiers

    • 2-Quinolinamine, 3-phenyl-
    • 2-Amino-3-phenylquinoline
    • 3-phenylquinolin-2-amine
    • 2-Amino-3-phenylchinolin
    • 2-Amino-3-phenylquinolin
    • 3-phenyl-2-quinolinamine
    • 3-phenyl-2-quinolylamine
    • 3-phenyl-quinolin-2-ylamine
    • QU165
    • AKOS024385013
    • SCHEMBL8574353
    • DB-069461
    • PS-7857
    • 2-Amino-3-phenylquinoline, AldrichCPR
    • 36926-84-8
    • MFCD00272522
    • DTXSID10485223
    • CS-0327542
    • AB05819
    • MDL: MFCD00272522
    • Inchi: 1S/C15H12N2/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15/h1-10H,(H2,16,17)
    • InChI Key: CIHDZAQRRFHMLW-UHFFFAOYSA-N
    • SMILES: N1C(=C(C2C=CC=CC=2)C=C2C=CC=CC=12)N

Computed Properties

  • Exact Mass: 220.10000
  • Monoisotopic Mass: 220.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • Density: 1.194
  • Boiling Point: 385.9°C at 760 mmHg
  • Flash Point: 215.5°C
  • Refractive Index: 1.697
  • PSA: 38.91000
  • LogP: 4.06520

2-Amino-3-phenylquinoline Security Information

2-Amino-3-phenylquinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Amino-3-phenylquinoline Pricemore >>

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2-Amino-3-phenylquinoline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:36926-84-8)2-Amino-3-phenylquinoline
Order Number:A1157877
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:42
Price ($):242.0
Email:sales@amadischem.com

Additional information on 2-Amino-3-phenylquinoline

Professional Introduction to 2-Amino-3-phenylquinoline (CAS No. 36926-84-8)

2-Amino-3-phenylquinoline, identified by its Chemical Abstracts Service (CAS) number 36926-84-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and utility in drug development. The structural framework of 2-amino-3-phenylquinoline consists of a quinoline core substituted with an amino group at the 2-position and a phenyl ring at the 3-position, which endows it with unique chemical and pharmacological properties.

The significance of 2-amino-3-phenylquinoline lies in its potential as a pharmacophore in the design of novel therapeutic agents. Quinoline derivatives have a long history of use in medicine, with well-known examples including chloroquine and mefloquine, which have been widely employed in the treatment of malaria. The introduction of substituents such as an amino group and a phenyl ring into the quinoline scaffold can modulate its biological activity, making it a valuable scaffold for drug discovery.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2-amino-3-phenylquinoline and biological targets. These studies have revealed that the compound can exhibit binding affinity to various enzymes and receptors, suggesting its potential as an inhibitor or modulator of these targets. For instance, research has indicated that 2-amino-3-phenylquinoline may interact with enzymes involved in DNA replication and repair, which could make it relevant in the development of anticancer agents.

In addition to its potential as an anticancer agent, 2-amino-3-phenylquinoline has shown promise in other therapeutic areas. Studies have demonstrated its ability to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. Dysregulation of these pathways is often associated with various diseases, including cancer and inflammatory disorders. By targeting kinases, 2-amino-3-phenylquinoline could potentially disrupt abnormal cell growth and inflammation.

The synthesis of 2-amino-3-phenylquinoline is another area of interest for researchers. The compound can be synthesized through multi-step organic reactions, typically involving condensation reactions and cyclization processes. The precise synthetic route can influence the purity and yield of the final product, which is critical for pharmaceutical applications. Advances in synthetic methodologies have enabled more efficient and scalable production of 2-amino-3-phenylquinoline, making it more accessible for further research and development.

One of the most compelling aspects of 2-amino-3-phenylquinoline is its versatility as a chemical scaffold. By modifying its structure, researchers can generate a library of derivatives with tailored biological activities. This approach has been successfully employed in high-throughput screening campaigns to identify novel lead compounds for drug development. The ability to fine-tune the properties of 2-amino-3-phenylquinoline makes it an attractive candidate for further exploration in medicinal chemistry.

The pharmacokinetic properties of 2-amino-3-phenylquinoline are also under investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. Preclinical studies have begun to address these aspects, providing insights into the compound's behavior within biological systems. These studies are crucial for determining appropriate dosing regimens and identifying potential side effects.

Another area where 2-amino-3-phenylquinoline has shown promise is in the treatment of infectious diseases. Quinoline derivatives have historically been used to combat parasitic infections, such as those caused by Plasmodium species. The structural features of 2-amino-3-phenylquinoline may confer activity against other pathogens, making it a candidate for developing new antibiotics or antiviral agents.

The role of 2-amino-3-phenylquinoline in addressing emerging infectious diseases is particularly noteworthy. With the rise of drug-resistant pathogens, there is an urgent need for new therapeutic strategies. The unique chemical properties of 2-amino-3-phenylquinoline may provide a solution by offering mechanisms of action that are distinct from existing drugs.

In conclusion, 2-amino-3-phenylquinoline (CAS No. 36926-84-8) represents a promising compound with diverse applications in pharmaceutical research. Its structural features, combined with recent advancements in drug discovery technologies, position it as a valuable scaffold for developing novel therapeutic agents. Further research is warranted to fully elucidate its biological activities and potential clinical applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:36926-84-8)2-Amino-3-phenylquinoline
A1157877
Purity:99%
Quantity:1g
Price ($):242.0
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